molecular formula C18H23NO B8203334 7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline

7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline

Cat. No.: B8203334
M. Wt: 269.4 g/mol
InChI Key: HGKGTNXPFXRVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline is a heterocyclic compound with the molecular formula C18H23NO It is characterized by a pyranoquinoline core structure, which is a fused ring system containing both pyran and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinoline derivative with a suitable alkylating agent, followed by cyclization to form the pyranoquinoline structure. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyranoquinoline core .

Scientific Research Applications

7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism by which 7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline exerts its effects involves its interaction with specific molecular targets. For instance, as a ligand in catalytic reactions, it facilitates the activation of C-H bonds through coordination with metal catalysts. This coordination enhances the reactivity of the C-H bonds, allowing for subsequent functionalization . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline: Lacks the tert-butyl group, which may affect its reactivity and applications.

    7-tert-Butyl-2,5-dimethylquinoline:

Uniqueness

The presence of both the tert-butyl group and the pyranoquinoline core in 7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline makes it unique. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. The pyranoquinoline core offers a versatile platform for further functionalization and interaction with various targets, making it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

7-tert-butyl-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-11-6-8-14-12(2)15-10-13(18(3,4)5)7-9-16(15)19-17(14)20-11/h7,9-11H,6,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKGTNXPFXRVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(O1)N=C3C=CC(=CC3=C2C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.